1H-Pyrazole, 5,5'-sulfonylbis[4,5-dihydro-3-phenyl-
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Overview
Description
1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-phenyl- is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique sulfonyl linkage and phenyl substitutions, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-phenyl- typically involves cyclocondensation reactions. One common method includes the reaction of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine in the presence of a catalyst such as vitamin B1 . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-phenyl- undergoes various chemical reactions, including:
Substitution: Substitution reactions often involve the use of aryl halides and copper powder, leading to N-arylation of the pyrazole ring. The major products formed from these reactions include substituted pyrazoles and dihydropyrazoles, which have various applications in different fields.
Scientific Research Applications
1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, its fluorescence properties are due to the electron-withdrawing groups attached to the pyrazole ring, which affect its electronic structure and reactivity . In biological systems, the compound may interact with enzymes or receptors, leading to its observed pharmacological effects.
Comparison with Similar Compounds
1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-phenyl- can be compared with other similar compounds such as:
3,5-Bis(phenyl)-4,5-dihydro-1H-pyrazole: This compound also has phenyl substitutions but lacks the sulfonyl linkage, making it less versatile in certain applications.
1-Phenyl-3-carbethoxypyrazolone: This compound has a different substitution pattern and exhibits different reactivity and applications. The uniqueness of 1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-phenyl- lies in its sulfonyl linkage and the resulting properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
648891-72-9 |
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Molecular Formula |
C18H18N4O2S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-phenyl-5-[(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)sulfonyl]-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C18H18N4O2S/c23-25(24,17-11-15(19-21-17)13-7-3-1-4-8-13)18-12-16(20-22-18)14-9-5-2-6-10-14/h1-10,17-18,21-22H,11-12H2 |
InChI Key |
KTMTYMVTVGXXDY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NN=C1C2=CC=CC=C2)S(=O)(=O)C3CC(=NN3)C4=CC=CC=C4 |
Origin of Product |
United States |
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